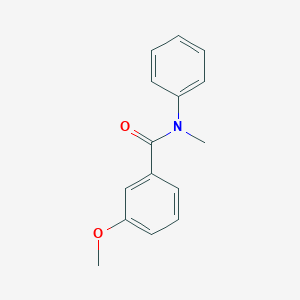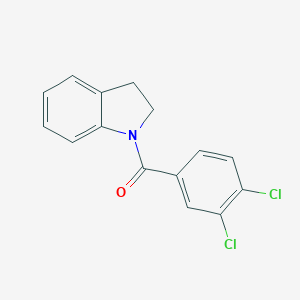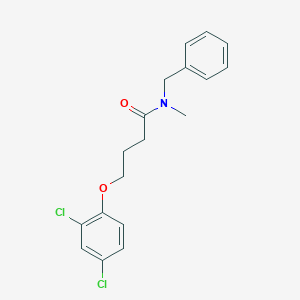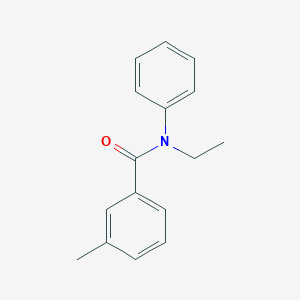
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone, also known as DHIQTE, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. DHIQTE is a member of the isoquinoline family and contains a thiophene ring, which makes it structurally unique.
作用机制
The exact mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone is not yet fully understood. However, studies have suggested that it may act through multiple pathways, including inhibition of oxidative stress, reduction of neuroinflammation, and modulation of neurotransmitter release. 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has also been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer.
Biochemical and Physiological Effects
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has been shown to have a range of biochemical and physiological effects. In preclinical studies, 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has been shown to reduce oxidative stress and inflammation, improve cognitive function, and inhibit the growth of cancer cells. 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has also been shown to have a favorable safety profile, with no significant toxicity reported in animal studies.
实验室实验的优点和局限性
One of the main advantages of using 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone in lab experiments is its unique structure, which makes it a valuable tool for studying the mechanisms of action of isoquinoline derivatives. 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone in lab experiments is its lack of selectivity, which can make it difficult to differentiate its effects from those of other compounds.
未来方向
There are several future directions for research on 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone. One area of interest is the development of more selective analogs of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone that can target specific pathways involved in neurodegenerative diseases and cancer. Another direction is the investigation of the potential synergistic effects of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone with other compounds, such as antioxidants or chemotherapeutic agents. Additionally, the development of new methods for the synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone and its analogs could lead to more efficient and cost-effective production of these compounds.
Conclusion
In conclusion, 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone is a synthetic compound that has shown promising pharmacological properties in preclinical studies. Its unique structure and relative ease of synthesis make it a valuable tool for studying the mechanisms of action of isoquinoline derivatives. Further research is needed to fully understand the potential of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone in the treatment of neurodegenerative diseases and cancer.
合成方法
The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone can be achieved through a multi-step process starting with the reaction between 2-thiophenecarboxaldehyde and 1,2,3,4-tetrahydroisoquinoline in the presence of a base. The resulting intermediate can then be converted into 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone through a series of reactions involving oxidation and reduction steps. The synthesis method of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has been well-established in the literature, and various modifications have been reported to improve the yield and purity of the compound.
科学研究应用
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has been studied extensively for its potential pharmacological properties. One of the main areas of research has been in the field of neuroscience, where 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has been shown to possess neuroprotective and anti-inflammatory effects. Studies have also suggested that 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone could be a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone has also been investigated for its anticancer properties, with promising results in preclinical studies.
属性
产品名称 |
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone |
|---|---|
分子式 |
C15H15NOS |
分子量 |
257.4 g/mol |
IUPAC 名称 |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethanone |
InChI |
InChI=1S/C15H15NOS/c17-15(10-14-6-3-9-18-14)16-8-7-12-4-1-2-5-13(12)11-16/h1-6,9H,7-8,10-11H2 |
InChI 键 |
RFRICPUOGORAOQ-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CC=CS3 |
规范 SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B262164.png)
![Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B262165.png)
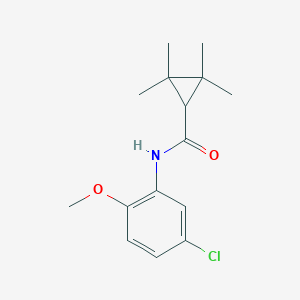
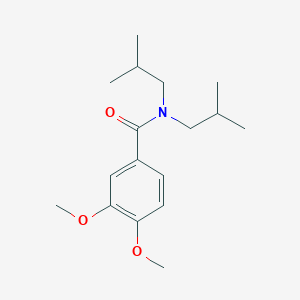
![2-[(Cyclohexylmethyl)amino]-1-phenylethanol](/img/structure/B262169.png)
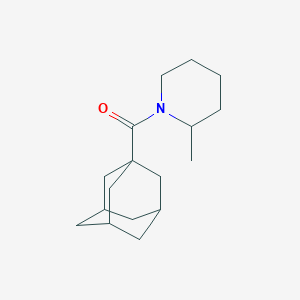
![N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide](/img/structure/B262171.png)

